N,N,N',N'-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide
Overview
Description
“N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine” is primarily used as a chelating agent and as a building block in the synthesis of various chemical compounds . It is also useful in metal extraction and catalysis because of its ability to form stable complexes with metal ions .
Synthesis Analysis
The preparation steps of “N,N,N’,N’-tetrakis(2-hydroxyethyl)ethylenediamine” involve diethanolamine and dibromoethane. These are placed in a round-bottom flask equipped with a reflux condenser and refluxed for 12 hours with magnetic stirring at 45 °C .Molecular Structure Analysis
The molecular formula of “N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine” is C10H24N2O4 . The molecular weight is 236.31 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine” can be used as a chelating agent to prepare a palladium-based complex, which is used as a catalyst for the Suzuki/Miyaura reaction .Physical And Chemical Properties Analysis
“N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine” is a liquid with a refractive index of n20/D 1.501 . It has a boiling point of approximately 280 °C and a density of 1.1 g/mL at 20 °C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O8S2/c24-9-5-22(6-10-25)32(28,29)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)33(30,31)23(7-11-26)8-12-27/h1-4,14-15,24-27H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVIWDARKUQNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N(CCO)CCO)C3=C1C=C(C=C3)S(=O)(=O)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.